![molecular formula C27H27N3O2 B2392835 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 932307-87-4](/img/structure/B2392835.png)
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
BenchChem offers high-quality 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Neuroprotective Properties
One significant application involves a novel anilidoquinoline derivative similar to the specified compound, which demonstrated antiviral and antiapoptotic effects, showing promise in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, indicating its potential as a therapeutic agent against viral infections (Ghosh et al., 2008).
Structural and Fluorescence Properties
Another area of research focuses on the structural aspects of amide-containing isoquinoline derivatives. These compounds have demonstrated unique interactions with mineral acids, leading to the formation of gels and crystalline structures. Notably, their host–guest complexes exhibit enhanced fluorescence emission, highlighting their potential in developing fluorescent markers or sensors (Karmakar et al., 2007).
Antitumor Activity
Research has also been conducted on 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. These compounds were found to be potent against various cancer cell lines, with certain derivatives showing up to threefold greater potency compared to the control substance, 5-FU. This suggests their potential in cancer therapy (Al-Suwaidan et al., 2016).
Antifungal Agents
Furthermore, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as promising antifungal agents, effective against Candida and Aspergillus species. Their development highlighted the importance of structural modifications to improve plasmatic stability while maintaining antifungal efficacy, offering insights into designing antifungal therapies (Bardiot et al., 2015).
Molecular Docking Studies
Molecular docking studies have provided insights into the interactions between quinazoline derivatives and biological targets, such as BRCA2 complexes. These studies suggest that specific compounds might exhibit inhibitory activity against cancer-related proteins, further underlining the therapeutic potential of quinazoline derivatives in cancer treatment (El-Azab et al., 2016).
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-18-9-11-21-15-22(16-28-23-7-5-4-6-8-23)27(32)30(25(21)13-18)17-26(31)29-24-12-10-19(2)20(3)14-24/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBOHYDOIVMVOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)CNC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)urea](/img/structure/B2392753.png)
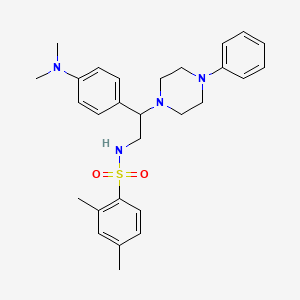


![(Z)-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2392758.png)

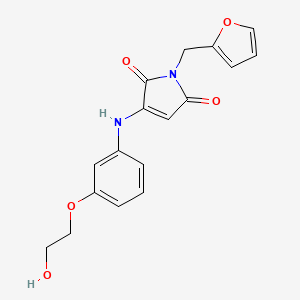
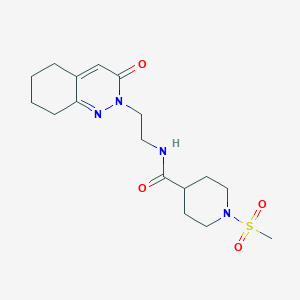
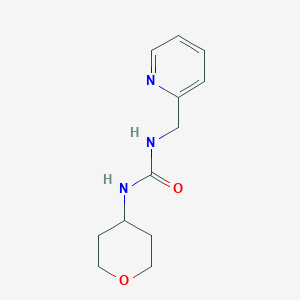
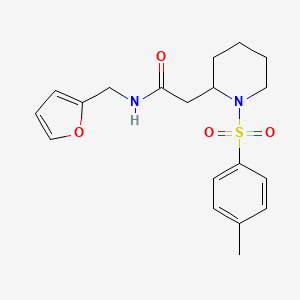

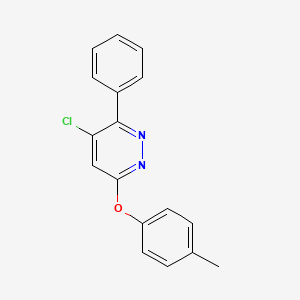
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)